
1-(4-methyl-1H-pyrazol-1-yl)acetone
概要
説明
1-(4-methyl-1H-pyrazol-1-yl)acetone is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a methyl group at the 4-position of the pyrazole ring and an acetone moiety attached to the nitrogen atom at the 1-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
作用機序
Target of Action
The primary targets of 1-(4-methyl-1H-pyrazol-1-yl)acetone, also known as 1-(4-methylpyrazol-1-yl)propan-2-one, are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets through a mechanism that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
生化学分析
Biochemical Properties
1-(4-methyl-1H-pyrazol-1-yl)acetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions often involve coordination bonds between the nitrogen atoms of the pyrazole ring and the metal ions in the enzyme’s active site . This compound can also act as a ligand, forming complexes with metal ions such as copper, which can influence the catalytic activity of enzymes involved in oxidation reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell cultures, derivatives of pyrazole compounds have demonstrated cytotoxic effects, leading to cell death through mechanisms such as apoptosis . Additionally, this compound can modulate the activity of specific signaling pathways, potentially affecting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For instance, it can inhibit enzymes involved in metabolic pathways by forming stable complexes with metal ions in the enzyme’s active site . This interaction can lead to changes in gene expression, as the inhibition of key enzymes can disrupt metabolic processes and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can influence the activity of enzymes involved in the oxidation of organic compounds, affecting metabolic flux and metabolite levels . The compound’s interaction with metal ions in metalloenzymes can also impact the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form complexes with metal ions can also influence its distribution, as these complexes may be transported differently within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with metal ions can lead to its accumulation in organelles such as mitochondria, where it can influence metabolic processes and enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-methyl-1H-pyrazol-1-yl)acetone can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, yielding regioisomeric pyrazoles . Another method includes the use of ammonium acetate as a catalyst in a one-pot synthesis . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies the reaction workup . This method is advantageous for large-scale production due to its thermal stability and non-toxic nature.
化学反応の分析
Types of Reactions
1-(4-methyl-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The acetone moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield pyrazole-quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
科学的研究の応用
1-(4-methyl-1H-pyrazol-1-yl)acetone has a wide range of applications in scientific research:
類似化合物との比較
1-(4-methyl-1H-pyrazol-1-yl)acetone can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-amine: This compound has a similar pyrazole structure but with an amine group at the 4-position.
4-methyl-1H-pyrazol-1-yl)acetic acid hydrate: This compound features an acetic acid moiety instead of an acetone group.
Pyrazoloquinolines: These compounds are formed through the cyclization of pyrazole derivatives and have distinct pharmacological properties.
特性
IUPAC Name |
1-(4-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-8-9(4-6)5-7(2)10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGDSBGXRIJHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


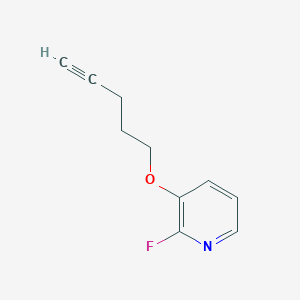

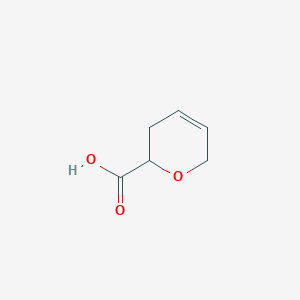
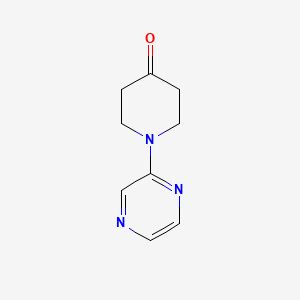
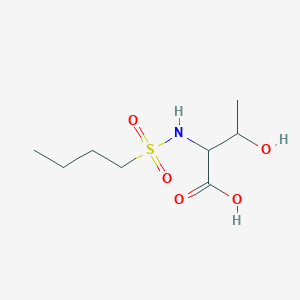
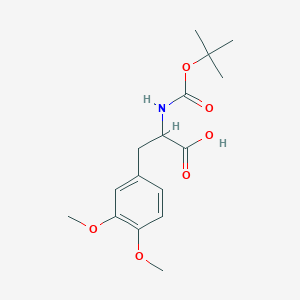
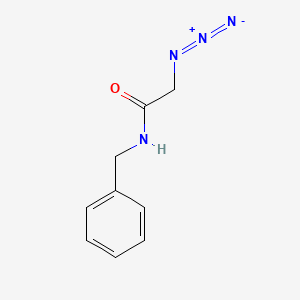
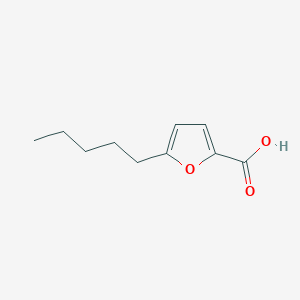
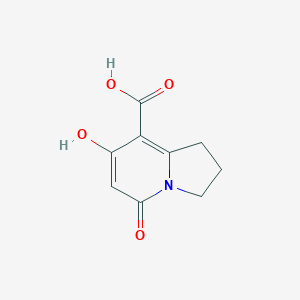

![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)
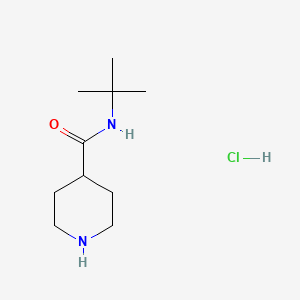
![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)

